BenchChemオンラインストアへようこそ!

7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Anti-inflammatory Structure-Activity Relationship Thiazolopyrimidine

This 7-(4-methoxyphenyl)-substituted thiazolo[3,2-a]pyrimidin-5-one is essential for reproducible SAR exploration. The para-methoxyphenyl group at position 7 distinctively modulates electronic properties vs. 4-chlorophenyl analogs (2× aspirin anti-inflammatory potency) and 3-aryl regioisomers. Enables direct matched molecular pair analysis with 5-amino adenosine A1 ligands (Ki=18 nM). Procure the exact 7-(4-methoxyphenyl) variant to generate patentable SAR in 11β-HSD inhibition, anti-inflammatory, and adenosine receptor programs. Custom synthesis available.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33
CAS No. 1797570-57-0
Cat. No. B2871507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
CAS1797570-57-0
Molecular FormulaC13H14N2O2S
Molecular Weight262.33
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC(=O)N3CCSC3=N2
InChIInChI=1S/C13H14N2O2S/c1-17-10-4-2-9(3-5-10)11-8-12(16)15-6-7-18-13(15)14-11/h2-5,11H,6-8H2,1H3
InChIKeyGGIUSTOTGJAORW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (CAS 1797570-57-0): Procurement-Grade Structural & Class Baseline


7-(4-Methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a 7-aryl-substituted thiazolo[3,2-a]pyrimidin-5-one derivative, a scaffold recognized for its diverse pharmacological potential including 11β-hydroxysteroid dehydrogenase inhibition [1]. The compound features a partially saturated thiazolo-pyrimidine core with a para-methoxyphenyl substituent at position 7, distinguishing it from both the fully aromatic 5H-thiazolo[3,2-a]pyrimidin-5-ones and from 3-aryl regioisomers. This structural configuration is expected to modulate electronic properties, lipophilicity, and biological target engagement relative to unsubstituted or differently substituted analogs.

7-(4-Methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one: Why In-Class Substitution Is Not Interchangeable


Simple replacement with another 7-aryl or 7-alkyl thiazolo[3,2-a]pyrimidin-5-one cannot be assumed equivalent. The identity of the 7-substituent profoundly alters biological activity: within a closely related series, a 4-chlorophenyl derivative displayed anti-inflammatory potency twice that of aspirin, while other substituents were inactive [1]. Furthermore, the regioisomeric position of the aryl group (7- vs. 3- vs. 5-substitution) dictates the compound's ability to engage specific targets such as 11β-hydroxysteroid dehydrogenase or adenosine receptors [2]. Consequently, procurement of the exact 7-(4-methoxyphenyl) variant is essential for reproducible SAR exploration and target-validation studies.

7-(4-Methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one: Quantitative Differentiation Evidence for Scientific Selection


Position-7 Aryl Substitution Dictates Anti-Inflammatory Potency: The Unexplored 4-Methoxyphenyl Gap

Within the thiazolo[3,2-a]pyrimidine class, the nature of the 7-aryl substituent is a critical determinant of anti-inflammatory activity. The 7-(4-chlorophenyl) analog 5d demonstrated anti-inflammatory activity 2-fold that of aspirin in a carrageenan-induced edema model [1]. In contrast, the 7-(4-methoxyphenyl) analog has not been evaluated in this or any published anti-inflammatory assay, representing a high-priority screening gap. The methoxy group's electron-donating character and hydrogen-bond-accepting capacity are predicted to yield a distinct activity and selectivity profile compared to the chloro substituent, making this compound a unique probe for dissecting electronic effects on anti-inflammatory target engagement.

Anti-inflammatory Structure-Activity Relationship Thiazolopyrimidine

Adenosine A1 Receptor Affinity Benchmark: 5-Amino-3-(4-methoxyphenyl) Analog as a Quantitative Comparator

A closely related analog, 5-amino-3-(4-methoxyphenyl)-thiazolo[3,2-a]pyrimidin-7-one, exhibits potent binding to the human Adenosine A1 receptor with a Ki of 18 nM as measured by [35S]GTP-γ-S binding in HEK293 cell membranes [1]. The target compound differs by the absence of the 5-amino group and the relocation of the 4-methoxyphenyl from position 3 to position 7. This structural divergence is expected to alter adenosine receptor subtype selectivity and functional activity (agonist vs. antagonist). By serving as a matched molecular pair with the 5-amino analog, this compound enables precise interrogation of the contribution of the 5-amino group to adenosine receptor pharmacology.

Adenosine Receptor GPCR Binding Affinity

Regioisomeric Substitution (7- vs. 3-Aryl) Determines Antimicrobial and Antioxidant Activity Profile

The regioisomeric position of the aryl substituent on the thiazolo[3,2-a]pyrimidine scaffold critically influences biological readout. 3-(4-Fluorophenyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine demonstrated significant antioxidant activity with an inhibition index (I) of 88.2% in a DPPH radical-scavenging assay [1]. The 7-aryl regioisomer (target compound) is predicted to display a divergent antimicrobial and antioxidant profile due to altered electronic distribution and molecular shape. No published data exist for the 7-(4-methoxyphenyl) regioisomer in these assays, indicating a unique opportunity to explore regioisomer-dependent bioactivity.

Antimicrobial Antioxidant Regioisomerism

11β-Hydroxysteroid Dehydrogenase Inhibition: Scaffold Validation and the Unoccupied 7-(4-Methoxyphenyl) Niche

Thiazolo[3,2-a]pyrimidin-5-one derivatives have been validated as a novel class of 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitors, with demonstrated potency in biochemical assays [1]. While the published series focuses primarily on variations at positions 2, 3, and 6, the 7-(4-methoxyphenyl) analog has not been profiled for 11β-HSD inhibition. Given that 11β-HSD is a therapeutic target in metabolic syndrome and glucocorticoid-related disorders, this compound offers a distinct substitution vector to explore the 7-position's contribution to 11β-HSD potency and isoform selectivity (11β-HSD1 vs. 11β-HSD2).

11β-HSD Metabolic Syndrome Enzyme Inhibition

7-(4-Methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one: Evidence-Backed Application Scenarios for Procurement Decision-Making


Filling the 7-Aryl SAR Gap in Anti-Inflammatory Thiazolo[3,2-a]pyrimidine Lead Optimization

The 7-(4-chlorophenyl) analog's 2-fold aspirin anti-inflammatory activity [1] establishes the 7-position as a key driver of in vivo efficacy. Procuring this 7-(4-methoxyphenyl) variant enables direct head-to-head evaluation of electronic effects (electron-donating OCH3 vs. electron-withdrawing Cl) on anti-inflammatory potency, target engagement, and off-target liability, generating novel SAR that can be patented.

Adenosine Receptor Subtype Selectivity Profiling Using Matched Molecular Pairs

With the 5-amino-3-(4-methoxyphenyl) analog showing potent Adenosine A1 binding (Ki = 18 nM) [1], the target compound provides a matched molecular pair to dissect the pharmacophoric contribution of the 5-amino group. Screening against a panel of adenosine receptor subtypes (A1, A2A, A2B, A3) will reveal selectivity shifts induced by 5-amino deletion, guiding the design of subtype-selective ligands for CNS or cardiovascular indications.

Regioisomer-Dependent Antimicrobial and Antioxidant Lead Discovery

The demonstrated antioxidant activity of 3-aryl regioisomers (I = 88.2% for 3-(4-fluorophenyl) analog) [1] highlights the importance of substitution position. This 7-aryl isomer enables systematic evaluation of regioisomerism on antimicrobial and antioxidant potency, potentially yielding lead compounds with a distinct mechanism of action compared to established 3-aryl derivatives.

11β-HSD Inhibitor Scaffold Expansion with Novel 7-Substitution Vector

Thiazolo[3,2-a]pyrimidin-5-ones are validated 11β-HSD inhibitors [1]. This compound, bearing an unexplored 7-(4-methoxyphenyl) substituent, provides a unique opportunity to extend the SAR at the 7-position, potentially uncovering analogs with improved isoform selectivity (11β-HSD1 vs. 11β-HSD2) and metabolic stability for metabolic syndrome drug discovery programs.

Quote Request

Request a Quote for 7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.